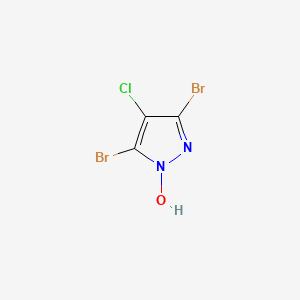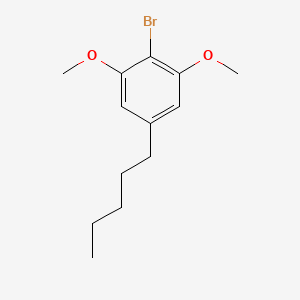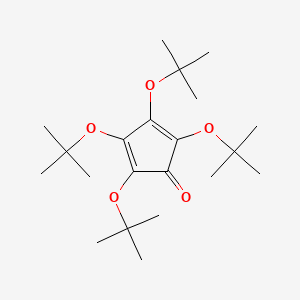
2,3,4,5-Tetra-tert-butoxycyclopenta-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetra-tert-butoxycyclopenta-2,4-dien-1-one is an organic compound with the molecular formula C33H30O2. This compound is known for its unique structure, which includes four tert-butoxy groups attached to a cyclopentadienone ring. It is a rare and specialized chemical often used in advanced research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetra-tert-butoxycyclopenta-2,4-dien-1-one typically involves the Diels-Alder reaction, a well-known method for constructing cyclohexene rings. The reaction involves the cycloaddition of a diene and a dienophile under controlled conditions. The tert-butoxy groups are introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound is limited due to its specialized nature. when produced, it involves large-scale Diels-Alder reactions followed by purification processes such as recrystallization and chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-Tetra-tert-butoxycyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into cyclopentadienone derivatives.
Substitution: The tert-butoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Cyclopentadienone derivatives.
Substitution: Various substituted cyclopentadienones depending on the nucleophile used.
Applications De Recherche Scientifique
2,3,4,5-Tetra-tert-butoxycyclopenta-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetra-tert-butoxycyclopenta-2,4-dien-1-one involves its interaction with molecular targets through its reactive cyclopentadienone core. The tert-butoxy groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The pathways involved often include cycloaddition and substitution mechanisms, leading to the formation of various products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraphenylcyclopentadienone: Another cyclopentadienone derivative with phenyl groups instead of tert-butoxy groups.
2,3,4,5-Tetraphenylcyclopenta-2,4-dien-1-one: Similar structure but with phenyl groups, used in different applications.
Uniqueness
2,3,4,5-Tetra-tert-butoxycyclopenta-2,4-dien-1-one is unique due to its tert-butoxy groups, which provide distinct steric and electronic properties. These properties make it suitable for specific reactions and applications that other cyclopentadienone derivatives may not be able to achieve.
Propriétés
Numéro CAS |
84890-11-9 |
|---|---|
Formule moléculaire |
C21H36O5 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
2,3,4,5-tetrakis[(2-methylpropan-2-yl)oxy]cyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C21H36O5/c1-18(2,3)23-14-13(22)15(24-19(4,5)6)17(26-21(10,11)12)16(14)25-20(7,8)9/h1-12H3 |
Clé InChI |
SRKCKRMVERVVHF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=C(C(=O)C(=C1OC(C)(C)C)OC(C)(C)C)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione](/img/structure/B14411499.png)
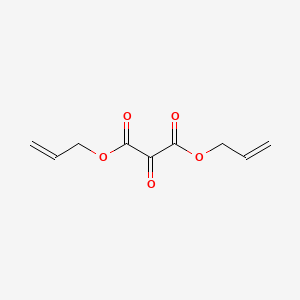
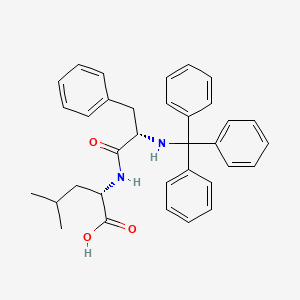
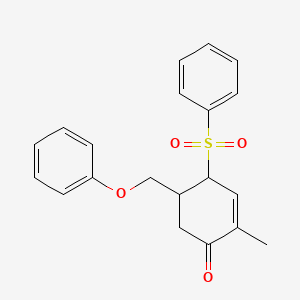
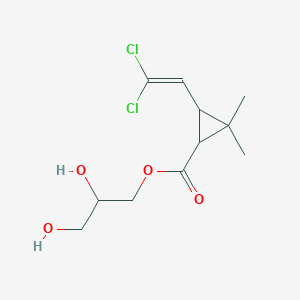

![{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]oxy}acetic acid](/img/structure/B14411541.png)
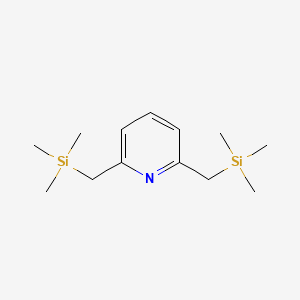
![4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzoic acid](/img/structure/B14411555.png)
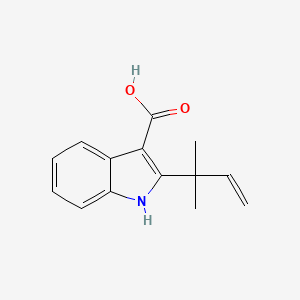
![Methyl [4-(2-bromopropanoyl)phenyl]acetate](/img/structure/B14411558.png)
